6-(alpha Amino alpha (3-chloro-4-hydroxyphenyl)acetamido)penicillanic acid
Description
Properties
CAS No. |
24593-54-2 |
|---|---|
Molecular Formula |
C16H18ClN3O5S |
Molecular Weight |
399.8 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H18ClN3O5S/c1-16(2)11(15(24)25)20-13(23)10(14(20)26-16)19-12(22)9(18)6-3-4-8(21)7(17)5-6/h3-5,9-11,14,21H,18H2,1-2H3,(H,19,22)(H,24,25)/t9-,10-,11+,14-/m1/s1 |
InChI Key |
YYQJMWQAYJIJED-NJBDSQKTSA-N |
Isomeric SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)Cl)N)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)Cl)N)C(=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Chloro-amoxicillin |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of M Chloro Amoxicillin
Foundational Synthetic Pathways to Amoxicillin (B794) and Core Penam (B1241934) Structures
The core structure of penicillins, the penam skeleton, is a bicyclic system comprising a four-membered β-lactam ring fused with a five-membered thiazolidine (B150603) ring. This bicyclic system is inherently strained, particularly at the β-lactam amide bond, which is crucial for its biological activity wikipedia.org. The foundational synthesis of semi-synthetic penicillins like amoxicillin involves attaching a specific side chain to the amino group at the 6-position of the 6-APA nucleus. google.comsharif.edubrieflands.com
Acylation of 6-Aminopenicillanic Acid (6-APA) Derivatives
The primary method for synthesizing amoxicillin and its derivatives is the acylation of 6-APA. This process involves the coupling of the free amino group of 6-APA with an activated derivative of the desired side chain carboxylic acid. google.comsharif.edubrieflands.com Chemical synthesis typically involves reacting 6-APA with an acyl chloride or a protected acyl chloride corresponding to the side chain. google.commurov.info Silylation of 6-APA can be employed to enhance reactivity and solubility in organic solvents. google.comgoogle.com For instance, silylated 6-APA can be reacted with an appropriate acyl chloride to form the desired 6-acylamino penicillanic acid. google.comgoogle.com Trialkylsilyl groups, such as trimethylsilyl, are commonly used for this purpose. google.comgoogle.com The acylation reaction is often carried out in inert solvents like methylene (B1212753) chloride. google.commurov.info Hydrogen halide acceptors, such as triethylamine (B128534) or urea, are typically included in the reaction mixture to neutralize the acid generated during the acylation. google.commurov.info
Enzymatic methods also play a significant role in the acylation of 6-APA, offering a more environmentally friendly alternative to chemical synthesis. sharif.edubrieflands.commdpi.comscielo.br Penicillin acylase enzymes (also known as penicillin amidases) catalyze the coupling of 6-APA with an activated acyl donor, such as an ester or amide of the side chain acid, in aqueous media. sharif.edubrieflands.commdpi.comscielo.brtandfonline.com This kinetically controlled synthesis favors the formation of the amide bond over hydrolysis of the activated acyl donor or the product antibiotic. sharif.eduscielo.brtandfonline.com
Exploration of Aqueous Chloride-Hydrochloride Acylation Techniques
While direct information specifically detailing "aqueous chloride-hydrochloride acylation techniques" for amoxicillin synthesis in the search results is limited, the acylation of 6-APA with acyl chlorides, including those in hydrochloride salt form, is a known approach in penicillin synthesis. google.commurov.infogoogle.com The use of acyl chloride hydrochlorides, such as D(-)-α-phenylglycylchloride hydrochloride in the synthesis of ampicillin (B1664943), can present challenges due to the potential for undesired side reactions, particularly when using trialkylamines as bases. google.com However, silylation techniques can facilitate reactions with chloride hydrochlorides. google.com The reaction is generally conducted in a mixture of organic solvent and water or in aqueous systems with appropriate pH control and hydrogen halide acceptors. google.commurov.infogoogle.com
Targeted Synthesis of m-Chloro-amoxicillin
The targeted synthesis of m-chloro-amoxicillin involves the specific attachment of a side chain containing a 3-chloro-4-hydroxyphenyl group to the 6-APA nucleus. This requires the synthesis or availability of the corresponding activated side chain precursor, likely a derivative of 3-chloro-4-hydroxyphenylglycine. The synthesis of such compounds typically involves the condensation of 6-APA with appropriately substituted phenylglycine or phenylglycyl derivatives. ontosight.ai
Strategic Introduction of Halogen and Hydroxyl Moieties on the Phenyl Ring
The introduction of the chloro and hydroxyl moieties at the meta and para positions, respectively, of the phenyl ring in the side chain is a key step in the synthesis of m-chloro-amoxicillin. This substituted phenylglycine derivative would then be activated for coupling with 6-APA. The strategic introduction of halogen atoms onto aromatic rings is a common practice in medicinal chemistry to tune the physicochemical and biological properties of compounds. nih.govmdpi.comresearchgate.netacs.org Methods for achieving this can involve electrophilic aromatic substitution or other functionalization reactions on a suitable phenylglycine precursor or its synthetic equivalent. The position of substituents is controlled by the directing effects of existing groups on the phenyl ring and the reaction conditions.
Stereoselective Synthesis Considerations
Penicillins, including amoxicillin and its derivatives, possess multiple chiral centers, and their biological activity is highly dependent on their stereochemistry. The penam nucleus itself has defined stereochemistry (2S,5R,6R for the biologically active form). wikipedia.org Amoxicillin has an additional chiral center at the α-carbon of the phenylglycine side chain, which has the (S) configuration. The full chemical name of m-chloro-amoxicillin, including its stereochemistry, is (2S-(2α,5α,6β(S*)))-6-((amino(3-chloro-4-hydroxyphenyl)acetyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. ontosight.ai Therefore, the targeted synthesis of m-chloro-amoxicillin must be stereoselective to ensure the correct configuration at all chiral centers, particularly at the α-carbon of the substituted phenylglycine side chain and the 6-position of the 6-APA nucleus during the acylation step. Stereoselective synthesis of β-lactams and penicillins can be achieved through various methods, including the use of chiral starting materials, stereoselective reactions (e.g., enzymatic catalysis), or controlling reaction conditions to favor the formation of a specific stereoisomer. rsc.orgnih.govrsc.orgresearchgate.netacs.org Enzymatic acylation of 6-APA with a chirally pure activated side chain derivative is a common approach to control the stereochemistry at the α-carbon of the side chain. sharif.edubrieflands.commdpi.comscielo.brtandfonline.com
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of m-chloro-amoxicillin. This involves carefully controlling parameters such as temperature, pH, solvent system, reactant concentrations, reaction time, and the choice and amount of catalysts or enzymes. sharif.edubrieflands.commdpi.comscielo.brtandfonline.comresearchgate.netacs.orgfrontiersin.orgucsc.clnih.gov For chemical synthesis, optimization may focus on minimizing side reactions, such as hydrolysis of the β-lactam ring or racemization of chiral centers. For enzymatic synthesis, optimization aims to maximize the ratio of synthesis to hydrolysis (S/H ratio) and enzyme activity and stability. sharif.edumdpi.comscielo.brtandfonline.com
Research findings on the optimization of amoxicillin synthesis provide valuable insights. Studies have investigated the effect of pH, temperature, substrate concentration ratios, and the use of co-solvents on the yield and productivity of enzymatic synthesis. sharif.edubrieflands.commdpi.comscielo.brtandfonline.comucsc.cl For example, optimizing pH and temperature can significantly impact enzyme activity and the equilibrium between synthesis and hydrolysis. brieflands.commdpi.comscielo.brtandfonline.comucsc.cl The molar ratio of the substrates (6-APA and the activated acyl donor) also plays a critical role in the final yield. sharif.edubrieflands.comtandfonline.com
While specific optimization data for m-chloro-amoxicillin synthesis were not extensively found, the principles and methodologies applied to the optimization of amoxicillin and other semi-synthetic penicillin syntheses are directly relevant. This includes exploring different reaction temperatures, pH values, solvent systems (including aqueous and mixed organic-aqueous systems), and reactant concentrations to identify conditions that favor the formation of m-chloro-amoxicillin with high yield and purity, while maintaining the integrity of the sensitive β-lactam structure and the desired stereochemistry.
Advanced Chemical Modifications and Analog Design from m-Chloro-amoxicillin Scaffold
The m-chloro-amoxicillin scaffold, characterized by its core β-lactam ring fused to a thiazolidine ring and a side chain featuring a 3-chloro-4-hydroxyphenyl group attached to an α-aminoacetamide moiety ontosight.aimedkoo.com, serves as a versatile platform for chemical derivatization. Modifications can target various parts of the molecule, including the β-lactam ring, the carboxylic acid group, the amino group in the side chain, or the phenyl ring. These modifications aim to explore altered physicochemical properties, expanded biological activity profiles, or novel mechanisms of action. The established synthetic routes and modification strategies developed for the amoxicillin and wider β-lactam class provide a strong foundation for the chemical exploration of m-chloro-amoxicillin derivatives mdpi.comencyclopedia.pubrsc.orgresearchgate.net.
Synthesis of Novel Azetidinone Derivatives
The azetidinone ring (β-lactam ring) is the central functional unit responsible for the biological activity of penicillin-class antibiotics, including m-chloro-amoxicillin ontosight.airesearchgate.net. Chemical modifications of this core structure or the synthesis of novel azetidinone derivatives incorporating elements of the m-chloro-amoxicillin side chain are areas of significant chemical interest jetir.orgimpactfactor.orgbepls.com.
Synthesis of azetidinone derivatives often involves [2+2] cycloaddition reactions, such as the Staudinger synthesis, between ketenes and imines rsc.org. Alternatively, azetidinones can be synthesized from Schiff bases jetir.orgimpactfactor.orgbepls.com. For instance, a general procedure involves the reaction of a Schiff base with a chloroacetyl halide in the presence of a base like triethylamine, leading to the formation of a 2-azetidinone ring jetir.orgbepls.com. Research has demonstrated the synthesis of azetidinones derived from Schiff bases which were themselves prepared from amoxicillin uomustansiriyah.edu.iqresearchgate.net. This suggests that similar methodologies could be applied to Schiff bases derived from m-chloro-amoxicillin, potentially involving the condensation of the amino group in the side chain of m-chloro-amoxicillin with appropriate carbonyl compounds to form a Schiff base, followed by cyclization to yield novel azetidinone structures.
The synthesis of new azetidinone compounds has been reported, involving the formation of triazoles, followed by the synthesis of Schiff's bases via condensation with substituted aldehydes, and subsequent reaction with chloroacetyl chloride in the presence of triethylamine to yield substituted 3-chloro-2-azetidinones impactfactor.org. Characterization of these synthesized azetidinones typically involves spectroscopic techniques such as FTIR, ¹H-NMR, and Mass Spectrometry to confirm their structure impactfactor.orgbepls.com.
Design and Preparation of Conjugates and Metal Complexes (e.g., Schiff Base Derivatives)
The presence of reactive functional groups in m-chloro-amoxicillin, such as the carboxylic acid, the amino group in the side chain, and potentially the hydroxyl group on the phenyl ring, allows for the design and preparation of various conjugates and metal complexes. Schiff base formation is a common strategy, involving the condensation of a primary amine with a carbonyl compound, resulting in an imine linkage (C=N) gsconlinepress.comresearchgate.net. Schiff bases are versatile ligands that can coordinate with metal ions to form complexes gsconlinepress.comscielo.org.zamdpi.comvietnamjournal.ru.
Schiff bases derived from amoxicillin have been synthesized through the condensation of the amino group of amoxicillin with various aldehydes, such as benzaldehyde (B42025) or vanillin (B372448) researchgate.netvietnamjournal.ru. These Schiff bases can then be reacted with metal salts (e.g., of Fe(II), Co(II), Ni(II), Cu(II), Zn(II)) to form metal complexes scielo.org.zavietnamjournal.ru. The coordination typically occurs through the nitrogen atom of the imine group and other donor atoms present in the Schiff base ligand, such as oxygen or sulfur atoms scielo.org.zamdpi.com.
Given the structural similarity, m-chloro-amoxicillin can similarly undergo condensation reactions via its side-chain amino group with various aldehydes or ketones to form Schiff base derivatives. These m-chloro-amoxicillin-derived Schiff bases can then be explored for their ability to form complexes with various metal ions. The resulting metal complexes may exhibit altered solubility, stability, and potentially modified biological activities compared to the parent compound or the free Schiff base ligand gsconlinepress.comscielo.org.za. Characterization of these complexes often involves techniques like elemental analysis, FT-IR, UV-Vis, and ¹H-NMR spectroscopy to confirm the structure and coordination sites scielo.org.zamdpi.com. For instance, shifts in the IR stretching frequency of the azomethine (C=N) group upon complexation are indicative of coordination through the imine nitrogen mdpi.com.
Exploration of Mutual Prodrug Strategies from a Chemical Synthesis Perspective
Mutual prodrugs are designed by chemically linking two pharmacologically active drugs to form a single chemical entity rdd.edu.iqijpsm.commdpi.comipinnovative.com. This strategy aims to improve physicochemical properties, achieve synergistic therapeutic effects, or reduce toxicity ijpsm.commdpi.comipinnovative.com. From a chemical synthesis perspective, the design of mutual prodrugs from m-chloro-amoxicillin involves selecting a second drug and an appropriate chemical linker to covalently connect the two molecules.
M-chloro-amoxicillin possesses functional groups suitable for prodrug linkage, including the carboxylic acid group, the amino group, and the hydroxyl group on the phenyl ring. Linkages commonly employed in mutual prodrugs include ester, amide, or carbamate (B1207046) bonds, which can be cleaved in vivo to release the active drugs ijpsm.comipinnovative.com. The choice of linker and the site of attachment on both m-chloro-amoxicillin and the co-drug are critical for the stability of the prodrug and the efficient release of the active components ijpsm.com.
Research on mutual prodrugs involving amoxicillin has been explored, for example, by conjugating amoxicillin with metronidazole (B1676534) rdd.edu.iq. The synthesis of such mutual prodrugs involves coupling reactions between the functional groups of the two drugs, often requiring activating agents or catalysts depending on the type of bond being formed rdd.edu.iqscispace.com. For instance, ester linkages can be formed by reacting a carboxylic acid group of one drug with a hydroxyl group of the other, potentially using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) rdd.edu.iq. Amide bonds can be formed between an amino group and a carboxylic acid group.
Applying this strategy to m-chloro-amoxicillin would involve similar coupling chemistry. The carboxylic acid at position 2 of the penam core, the amino group in the side chain, or the phenolic hydroxyl group could potentially be utilized to form a linkage with a second drug molecule possessing complementary functional groups. The synthetic procedures would need to be carefully optimized to ensure regioselectivity and maintain the integrity of the sensitive β-lactam ring scispace.com. Characterization of the synthesized mutual prodrugs is essential to confirm the structure and the successful formation of the linkage rdd.edu.iqscispace.com.
Molecular Mechanism of Action and Structure Activity Relationship Sar Studies
Elucidation of Beta-Lactam Antibiotic Action at the Molecular Level
Beta-lactam antibiotics are a major class of antibacterial drugs that exert their effect by interfering with the synthesis of the bacterial cell wall, a crucial component for bacterial survival and structural integrity, particularly in Gram-positive organisms. wikipedia.orgpexacy.com The primary target of these antibiotics are enzymes known as penicillin-binding proteins (PBPs). nih.govnih.govmicrobeonline.com
Interaction with Penicillin-Binding Proteins (PBPs) and Transpeptidase Inhibition
Bacterial cell wall synthesis involves the cross-linking of peptidoglycan chains, a process catalyzed by DD-transpeptidases, which are a type of PBP. wikipedia.orgelifesciences.org Beta-lactam antibiotics function by irreversibly inhibiting these transpeptidases. wikipedia.orgmdpi.com The beta-lactam ring, a core structural feature of this antibiotic class, is key to this inhibitory action. microbeonline.comannamalaiuniversity.ac.in The antibiotic binds covalently to the active site of the PBP, specifically acylating a catalytic serine residue within the enzyme. nih.govmdpi.comfrontiersin.org This results in the formation of a stable acyl-enzyme complex, rendering the PBP inactive and preventing it from catalyzing the essential cross-linking of peptidoglycan. nih.govmdpi.comfrontiersin.org The inhibition of this process disrupts the integrity of the bacterial cell wall, leading to osmotic instability and ultimately cell lysis and death. ontosight.aiwikipedia.orgfrontiersin.org Different bacterial species possess varying numbers and types of PBPs, which can exhibit different affinities for various beta-lactam antibiotics. wikipedia.orgnih.gov
Conformational Mimicry of Peptidoglycan Precursors
Beta-lactam antibiotics achieve their binding to the active site of PBPs through structural mimicry. wikipedia.orgmicrobeonline.comfrontiersin.org They are structural analogs of the D-alanyl-D-alanine (D-Ala-D-Ala) motif, which represents the terminal amino acid residues of the peptidoglycan precursor chains. wikipedia.orgmicrobeonline.combiomolther.org This structural similarity allows beta-lactams to bind to the PBP active site, effectively "fooling" the enzyme. wikipedia.orgmicrobeonline.com The rigid, strained four-membered beta-lactam ring is thought to resemble the transition state of the transpeptidation reaction normally catalyzed by the PBP, facilitating the nucleophilic attack by the active site serine and the subsequent irreversible acylation. frontiersin.orgnih.gov While the D-Ala-D-Ala dipeptide has flexible rotatable bonds, the cyclic structure of beta-lactams restricts flexibility, contributing to their ability to mimic the required conformation for binding to the PBP active site. biomolther.org
Structure-Activity Relationship (SAR) of m-Chloro-amoxicillin and Related Analogs
The biological activity of beta-lactam antibiotics, including m-Chloro-amoxicillin, is significantly influenced by their chemical structure. Modifications to the core penicillin nucleus and the side chain can impact their interaction with PBPs, susceptibility to beta-lactamases, and ability to penetrate bacterial cell walls. m-Chloro-amoxicillin is a derivative of amoxicillin (B794) with specific modifications on the phenyl ring of the side chain. ontosight.ai
Impact of Halogen (Chlorine) Substitution on Bioactivity Profiles
The introduction of halogen atoms, such as chlorine, into the structure of organic compounds can significantly alter their chemical and biological properties. In the context of beta-lactam antibiotics and related compounds, halogen substitution can influence bioactivity through various mechanisms, including electronic effects, lipophilicity, and potential interactions with target enzymes. nih.govnih.gov
While specific detailed research findings solely focused on the impact of chlorine substitution in m-Chloro-amoxicillin on its bioactivity profiles are not extensively detailed in the provided search results, studies on other halogenated compounds and general principles of SAR in beta-lactams offer insights. Halogen substitutions, particularly chlorine, have been noted to potentially increase potency in some contexts, possibly by influencing interactions with enzyme active sites or by altering the compound's ability to cross bacterial membranes. slideshare.netchinesechemsoc.org For instance, in studies on halogen-substituted triazolethioacetamides as metallo-beta-lactamase inhibitors, the species, location, and amount of halogen substitution were found to affect inhibitory activity to varying degrees. nih.govnih.gov Chlorine substitution at certain positions showed notable inhibitory activity against specific beta-lactamases. nih.govnih.gov In other antibiotic classes or related antimicrobial peptides, halogenation has been linked to increased hydrophobic volume, which can be relevant for activity. nih.gov
The chlorine atom in m-Chloro-amoxicillin is located on the meta position of the phenyl ring in the side chain. ontosight.aimedkoo.com This electronegative atom can exert electronic effects on the molecule, potentially influencing the reactivity of the beta-lactam ring or the conformation of the side chain, which in turn could affect binding to PBPs. The increased lipophilicity due to the chlorine atom might also impact the compound's penetration into bacterial cells, particularly in Gram-negative bacteria which have an outer membrane.
Role of Hydroxyl Group in Receptor Binding and Specificity
The hydroxyl group in amoxicillin plays a role in its properties and interactions. It contributes to the polarity of the molecule, which is important for its ability to penetrate the outer membrane of some Gram-negative bacteria via porin channels. researchgate.net The phenolic hydroxyl group in amoxicillin is also an ionizable group. researchgate.net Studies comparing amoxicillin and ampicillin (B1664943) (which lacks the para-hydroxyl group) suggest that the hydroxyl group in amoxicillin contributes to higher serum concentrations and increased excretion into urine, indicating an increase in hydrophilicity. nih.gov
In terms of receptor binding, the hydroxyl group can potentially form hydrogen bonds with residues in the active site of PBPs, contributing to binding affinity and specificity. vt.edu While direct data on the specific interactions of the hydroxyl group in m-Chloro-amoxicillin with PBPs were not found, by analogy with amoxicillin and general principles of protein-ligand interactions, the hydroxyl group is likely to play a role in the binding orientation and strength within the PBP active site through hydrogen bonding. The combined electronic and steric effects of the chlorine atom and the hydroxyl group on the phenyl ring in m-Chloro-amoxicillin would collectively influence these interactions compared to amoxicillin.
Stereochemical Influences on Antimicrobial Efficacy
The stereochemistry of beta-lactam antibiotics is critical for their interaction with PBPs and their antimicrobial efficacy. The penicillin nucleus itself has defined stereocenters. Amoxicillin, and thus m-Chloro-amoxicillin, possesses specific stereochemical configurations at key positions within the beta-lactam and thiazolidine (B150603) rings, as well as at the alpha-carbon of the side chain. ontosight.aimedkoo.comnih.gov The IUPAC name for amoxicillin includes the stereochemical descriptors (2S,5R,6R) for the penicillin nucleus and (2R) for the alpha-carbon of the side chain. nih.gov The full chemical name for m-Chloro-amoxicillin also includes stereochemical information: (2S-(2α,5α,6β(S*)))-. ontosight.ai The (2S,5R,6R) configuration of the penicillin core is essential for its biological activity.
Comparative SAR Analysis with Parent Amoxicillin and Ampicillin
Amoxicillin and ampicillin are both aminopenicillin antibiotics, structurally related and sharing a similar mechanism of action involving the inhibition of bacterial cell wall synthesis through interaction with PBPs pexacy.comfishersci.canih.govwikipedia.org. Amoxicillin is a penicillin derivative with a 2-amino-2-(4-hydroxyphenyl)acetamido group at position 6 of the penam (B1241934) ring, while ampicillin has a 2-amino-2-phenylacetyl group at the same position nih.govwikipedia.org. m-Chloro-amoxicillin is a derivative of amoxicillin with a 3-chloro-4-hydroxyphenyl moiety in its side chain ontosight.ai.
Structure-activity relationship (SAR) studies in beta-lactam antibiotics highlight the critical role of the beta-lactam ring's reactivity and the nature of the side chain at position 6 in determining their activity and spectrum researchgate.netannamalaiuniversity.ac.in. The strained four-membered beta-lactam ring is key to its reactivity and ability to acylate PBPs biomolther.orgresearchgate.net. Substitutions on the alpha-carbon of the side chain can influence resistance to acid degradation and the spectrum of activity annamalaiuniversity.ac.in. For example, the presence of an amino group on the alpha-carbon in ampicillin and amoxicillin contributes to their activity against some Gram-negative bacteria compared to earlier penicillins annamalaiuniversity.ac.in.
Amoxicillin generally exhibits better oral absorption and leads to higher serum concentrations compared to ampicillin nih.govnih.gov. This difference in pharmacokinetic properties, rather than a fundamental difference in the mechanism of action against PBPs, contributes to amoxicillin often being preferred for oral administration nih.govdrugs.com.
While specific detailed comparative SAR data directly contrasting m-Chloro-amoxicillin with its parent compounds, focusing solely on the impact of the m-chloro substitution on PBP binding affinity or spectrum, were not extensively found in the search results, the general principles of beta-lactam SAR suggest that the addition of the chloro group on the phenyl ring in m-Chloro-amoxicillin would likely influence its interaction with bacterial targets. Substituent effects on aromatic rings can alter electronic properties and steric bulk, potentially affecting binding affinity to different PBPs or influencing susceptibility to beta-lactamase enzymes. mdpi.com Research on other beta-lactam derivatives with modified side chains has shown that even subtle structural changes can impact antimicrobial activity and interaction with bacterial proteins mdpi.com.
Computational Chemistry and Molecular Modeling Investigations
Computational chemistry and molecular modeling techniques are valuable tools in understanding the behavior of drug molecules, including their interactions with biological targets and predicting their properties. These methods can complement experimental studies and aid in the design of novel antibacterial agents.
Molecular Docking Studies of m-Chloro-amoxicillin with Bacterial Targets
Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (such as m-Chloro-amoxicillin) when bound to a receptor (such as a bacterial PBP) and to estimate the binding affinity nih.gov. By simulating the interaction between the small molecule and the target protein, docking studies can provide insights into the key residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions).
While specific molecular docking studies solely focused on m-Chloro-amoxicillin were not prominently featured in the search results, molecular docking is a standard approach used to study the binding of beta-lactam antibiotics, including amoxicillin and its analogues, to bacterial PBPs and other potential targets like DNA gyrase B researchgate.net. These studies typically involve preparing the ligand and protein structures, performing the docking simulation using specialized software, and analyzing the resulting binding poses and scores. researchgate.net Applying this methodology to m-Chloro-amoxicillin would involve docking the compound into the active sites of various bacterial PBPs from different bacterial species to predict its binding characteristics and compare them to those of amoxicillin and ampicillin.
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, providing information about their stability, reactivity, and properties such as molecular orbitals (e.g., HOMO and LUMO energies) nih.govscielo.br. These electronic properties can be related to a molecule's chemical reactivity and its propensity to interact with other molecules, including biological targets.
DFT calculations are commonly applied to study the electronic structure and reactivity of organic molecules, including drug compounds and their derivatives scielo.brworldscientific.comnipne.ro. For beta-lactam antibiotics, DFT can help understand the electronic distribution within the beta-lactam ring, which is crucial for its reactivity towards the nucleophilic attack by the serine residue of PBPs researchgate.net. Studies on amoxicillin and other related compounds have utilized DFT to calculate parameters such as HOMO-LUMO energy gaps, which can provide insights into electron transfer and chemical reactivity researchgate.netresearchgate.net. Applying DFT to m-Chloro-amoxicillin would allow for the calculation of its electronic properties, potentially revealing how the chloro substituent influences the electron density and reactivity of the beta-lactam ring and the molecule as a whole compared to amoxicillin. mdpi.com
Molecular Dynamics (MD) Simulations of Ligand-Protein Interactions
Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems, allowing researchers to observe the dynamic interactions between a ligand and a protein over time nih.govmdpi.commdpi.com. Unlike static docking studies, MD simulations account for the flexibility of both the ligand and the protein and the influence of the surrounding environment (e.g., water molecules, ions) nih.govmdpi.com.
MD simulations are widely used in drug discovery to study the stability of ligand-protein complexes, investigate conformational changes upon binding, and calculate binding free energies mdpi.commdpi.comvietnamjournal.ru. Studies on beta-lactam antibiotics and their interactions with PBPs or other bacterial proteins have employed MD simulations to gain a more detailed understanding of the binding process and the factors influencing binding affinity researchgate.net. Performing MD simulations with m-Chloro-amoxicillin bound to bacterial PBPs would provide dynamic insights into the stability of the complex, the specific interactions formed over time, and how the chloro substituent might affect the dynamics of the binding event compared to amoxicillin. researchgate.net
In Silico Screening and Design for Novel Antibacterial Agents
In silico screening involves using computational methods to virtually screen large libraries of compounds to identify potential drug candidates with desired properties or predicted activity against a specific target nih.gov. This approach can significantly accelerate the early stages of drug discovery by prioritizing compounds for experimental testing.
Molecular modeling techniques, including docking and QSAR (Quantitative Structure-Activity Relationship) modeling, are integral to in silico screening efforts aimed at discovering new antibacterial agents nih.gov. By building predictive models based on the structures and activities of known compounds, researchers can screen virtual libraries to identify molecules likely to possess antibacterial activity or improved properties nih.gov. The structural information and computational insights gained from studies on m-Chloro-amoxicillin, amoxicillin, ampicillin, and other beta-lactam derivatives can be valuable inputs for in silico screening and the rational design of novel antibacterial agents with potentially enhanced efficacy, broader spectrum, or activity against resistant strains. mdpi.comnih.gov This can involve designing molecules with specific structural features predicted to improve PBP binding, overcome resistance mechanisms, or enhance pharmacokinetic properties.
In Vitro Antimicrobial Spectrum and Resistance Mechanisms Research
Methodologies for Quantitative In Vitro Susceptibility Testing
Quantitative in vitro susceptibility testing aims to determine the minimum concentrations of an antimicrobial agent required to inhibit or kill bacterial growth. Key methodologies include the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), often employing techniques such as agar (B569324) dilution and broth microdilution.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antibacterial agent that completely prevents visible growth of a test bacterial strain under strictly controlled in vitro conditions. mdpi.com MIC values are typically expressed in milligrams per liter (mg/L) or micrograms per milliliter (µg/mL). mdpi.com The determination of MIC is a fundamental step in assessing the potency of an antimicrobial compound against a specific bacterium. mdpi.com
Assessment of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the number of viable bacteria after a specified incubation period. scielo.brbioline.org.br While MIC indicates the inhibition of growth, MBC indicates the concentration required to kill the bacteria. scielo.brbioline.org.br MBC is usually determined by subculturing from the wells or plates used in MIC determination that show no visible growth onto a fresh, antibiotic-free medium and observing for bacterial growth. bioline.org.br
Agar Dilution and Broth Microdilution Techniques
Agar dilution and broth microdilution are widely used techniques for determining MIC. mdpi.comagriculturejournals.cz Both methods involve exposing bacteria to a range of decreasing concentrations of the antibiotic.
Agar Dilution: In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into a solid agar medium before plates are inoculated with a standardized bacterial suspension. mdpi.com The MIC is the lowest concentration of the antibiotic in the agar that inhibits visible bacterial growth after incubation. mdpi.com
Broth Microdilution: The broth microdilution method involves preparing serial dilutions of the antimicrobial agent in a liquid broth medium in wells of a microplate. mdpi.com Each well is then inoculated with a standardized bacterial suspension. mdpi.com The MIC is the lowest concentration of the antibiotic in the broth that inhibits visible bacterial growth after incubation. mdpi.com Broth microdilution is often preferred due to its adaptability to automation. nih.gov
The American CLSI (Clinical and Laboratory Standards Institute) and European EUCAST (European Committee on Antimicrobial Susceptibility Testing) provide guidelines for these methods, with EUCAST primarily recommending broth microdilution, while CLSI allows for interchangeable use of broth and agar dilution for most bacteria and antibiotics, with some exceptions. mdpi.com
Assessment of In Vitro Activity Against Key Bacterial Pathogens
Research into m-Chloro-amoxicillin's in vitro activity focuses on its effectiveness against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including strains known for antibiotic resistance.
Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, including Methicillin-Resistant S. aureus (MRSA), Bacillus subtilis)
Studies evaluating the activity of antimicrobial compounds often include Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. S. aureus is a significant human pathogen, and the emergence of Methicillin-Resistant S. aureus (MRSA) poses a major challenge to antibiotic treatment. nih.gov Bacillus subtilis is frequently used in laboratory settings as a model organism or as a producer of antimicrobial substances. clinmedjournals.orgfkit.hrnih.gov
While specific detailed data on the in vitro activity of m-Chloro-amoxicillin against these precise strains is not extensively available in the provided search results, research on related compounds and the general mechanisms of penicillin activity against Gram-positive bacteria can provide context. Penicillins, including amoxicillin (B794) and its derivatives like m-Chloro-amoxicillin, target the cell wall synthesis machinery of Gram-positive bacteria. ontosight.ai
Resistance in S. aureus, particularly MRSA, is often mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a. frontiersin.orgresearchgate.net PBP2a has a lower affinity for β-lactam antibiotics, rendering them ineffective. frontiersin.orgresearchgate.net Other resistance mechanisms in S. aureus include the production of β-lactamase enzymes that hydrolyze the β-lactam ring of the antibiotic. frontiersin.org
Studies on other antimicrobial agents against S. aureus and MRSA highlight the importance of determining MIC and MBC values to assess their potency. For example, research on novel compounds or combinations often reports MIC values against MRSA strains to demonstrate potential effectiveness against resistant phenotypes. nih.govresearchgate.netresearchgate.net
Bacillus subtilis can exhibit susceptibility to various antimicrobial agents, and its use in research helps in understanding the spectrum of activity of new compounds. clinmedjournals.orgfkit.hr Studies involving B. subtilis often report MIC and MBC values determined by broth dilution methods. bioline.org.br
Gram-Negative Bacterial Strains (e.g., Escherichia coli, Proteus mirabilis, Klebsiella pneumoniae, Pseudomonas aeruginosa)
The in vitro activity of m-Chloro-amoxicillin against Gram-negative bacteria is also a critical area of investigation. Gram-negative bacteria possess an outer membrane that can act as a barrier to the penetration of some antibiotics, and they employ various resistance mechanisms, including efflux pumps and the production of enzymes like extended-spectrum β-lactamases (ESBLs). mdpi.comresearchgate.netnih.gov
Escherichia coli: E. coli is a common Gram-negative bacterium that can cause a variety of infections. Resistance to amoxicillin in E. coli is prevalent, particularly in β-lactamase-producing strains. droracle.ainih.gov Amoxicillin is generally effective only against β-lactamase-negative E. coli isolates. droracle.ai Studies on the activity of compounds against E. coli often report MIC values, and research exploring combinations of antibiotics with other substances aims to overcome resistance mechanisms. nih.govmdpi.com
Proteus mirabilis: Proteus mirabilis is a Gram-negative bacterium frequently associated with urinary tract infections. Resistance patterns in P. mirabilis to various antibiotics, including amoxicillin, have been observed. nih.govfrontiersin.orgecronicon.net Studies determining the susceptibility of P. mirabilis isolates to antibiotics often utilize disk diffusion and dilution methods, reporting resistance rates and sometimes MIC values. ecronicon.net
Klebsiella pneumoniae: Klebsiella pneumoniae is another important Gram-negative pathogen, known for its ability to develop resistance, including the production of ESBLs, which can hydrolyze a wide range of β-lactam antibiotics, including amoxicillin. droracle.aimdpi.com The effectiveness of amoxicillin-clavulanate (amoxicillin combined with a β-lactamase inhibitor) against K. pneumoniae can be limited by ESBL production. droracle.ai In vitro studies assess the susceptibility of K. pneumoniae isolates to various antibiotics to understand resistance patterns. mdpi.comnih.gov
Pseudomonas aeruginosa: Pseudomonas aeruginosa is a challenging Gram-negative bacterium known for its intrinsic and acquired resistance mechanisms, making it inherently resistant to many antibiotics, including amoxicillin. quora.commdpi.comnih.gov Its resistance is attributed to a low permeability outer membrane, efficient efflux pumps, and the production of antibiotic-inactivating enzymes. quora.comnih.gov Studies on P. aeruginosa focus on identifying compounds or combinations that can overcome these robust resistance mechanisms. scielo.brmdpi.comnih.gov Research involving P. aeruginosa often reports MIC and MBC values to evaluate the potency of antimicrobial agents. scielo.br
Data Tables
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Ranges for m-Chloro-amoxicillin Against Selected Bacterial Strains (µg/mL)
| Bacterial Species | Strain Type | Hypothetical MIC Range (µg/mL) |
| Staphylococcus aureus | Penicillin-Susceptible | 0.125 - 0.5 |
| Staphylococcus aureus | Penicillin-Resistant | 4 - >16 |
| Staphylococcus aureus | MRSA | >16 |
| Bacillus subtilis | - | 0.06 - 0.25 |
| Escherichia coli | β-lactamase-Negative | 2 - 8 |
| Escherichia coli | β-lactamase-Positive | >16 |
| Proteus mirabilis | - | 4 - 16 |
| Klebsiella pneumoniae | Non-ESBL Producing | 8 - 32 |
| Klebsiella pneumoniae | ESBL Producing | >64 |
| Pseudomonas aeruginosa | - | >128 |
Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) Ranges for m-Chloro-amoxicillin Against Selected Bacterial Strains (µg/mL)
| Bacterial Species | Strain Type | Hypothetical MBC Range (µg/mL) |
| Staphylococcus aureus | Penicillin-Susceptible | 0.25 - 1 |
| Staphylococcus aureus | Penicillin-Resistant | 8 - >32 |
| Staphylococcus aureus | MRSA | >32 |
| Bacillus subtilis | - | 0.125 - 0.5 |
| Escherichia coli | β-lactamase-Negative | 4 - 16 |
| Escherichia coli | β-lactamase-Positive | >32 |
| Proteus mirabilis | - | 8 - 32 |
| Klebsiella pneumoniae | Non-ESBL Producing | 16 - 64 |
| Klebsiella pneumoniae | ESBL Producing | >128 |
| Pseudomonas aeruginosa | - | >256 |
These hypothetical tables demonstrate how MIC and MBC data, stratified by bacterial species and resistance profiles, would be presented to illustrate the in vitro activity of m-Chloro-amoxicillin. Actual research findings would provide specific values and ranges determined experimentally.
Investigation of Bacterial Resistance Mechanisms to Beta-Lactam Antibiotics
Bacterial resistance to beta-lactam antibiotics is a complex and evolving challenge, primarily driven by several key mechanisms. Understanding these mechanisms is crucial for evaluating the potential efficacy of new beta-lactam compounds like m-Chloro-amoxicillin and developing strategies to maintain their activity. The principal mechanisms include the enzymatic hydrolysis of the beta-lactam ring by beta-lactamases, alterations in the target penicillin-binding proteins, and reduced intracellular accumulation of the antibiotic due to efflux pumps or decreased outer membrane permeability mdpi.comfrontiersin.orgnih.gov.
Molecular Mechanisms of Beta-Lactamase-Mediated Resistance
Beta-lactamases are a diverse group of bacterial enzymes that hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive mdpi.comfrontiersin.org. This is a major mechanism of resistance to penicillins, cephalosporins, and carbapenems. Beta-lactamases are classified into different classes (A, B, C, and D) based on their molecular structure and catalytic mechanisms. Classes A, C, and D utilize a serine residue in their active site to cleave the beta-lactam ring, while Class B beta-lactamases are metalloenzymes that require zinc ions for activity mdpi.com. The genes encoding these enzymes can be located on chromosomes or mobile genetic elements such as plasmids, facilitating their spread among bacterial populations frontiersin.org. The production of specific beta-lactamases by a bacterium can directly impact the effectiveness of a beta-lactam antibiotic like m-Chloro-amoxicillin. For instance, extended-spectrum beta-lactamases (ESBLs) can hydrolyze a wide range of beta-lactams, including many penicillins and cephalosporins wikipedia.org. Carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), can inactivate carbapenems and often other beta-lactams wikipedia.orginvivochem.com. Research on m-Chloro-amoxicillin would likely involve assessing its susceptibility to hydrolysis by various clinically relevant beta-lactamases.
Alterations in Penicillin-Binding Proteins (PBPs) as a Resistance Strategy
Penicillin-binding proteins (PBPs) are bacterial enzymes that are essential for the synthesis of peptidoglycan, a major component of the bacterial cell wall ontosight.ai. Beta-lactam antibiotics exert their effect by binding to and inhibiting these PBPs ontosight.aimdpi.com. Resistance can arise through alterations in the structure of PBPs, which reduce their affinity for the antibiotic mdpi.com. These alterations are typically the result of point mutations or the acquisition of mosaic PBP genes through horizontal gene transfer nih.govd-nb.inforesearchgate.netplos.org. For example, resistance to amoxicillin in Helicobacter pylori is often associated with mutations in the pbp1a gene, leading to a decreased affinity of PBP1A for the antibiotic d-nb.inforesearchgate.netnih.gov. Similarly, methicillin (B1676495) resistance in Staphylococcus aureus is primarily mediated by the acquisition of the mecA gene, which encodes a new PBP (PBP2a) with low affinity for most beta-lactam antibiotics mdpi.complos.orgfrontiersin.org. Investigations into the resistance mechanisms to m-Chloro-amoxicillin would likely include examining potential alterations in bacterial PBPs that could lead to reduced binding affinity and thus decreased susceptibility.
Efflux Pump Systems and Reduced Outer Membrane Permeability
Another mechanism contributing to beta-lactam resistance, particularly in Gram-negative bacteria, involves the reduction of the antibiotic concentration at its intracellular target site. This can occur through two main mechanisms: increased activity of efflux pumps and decreased permeability of the outer membrane frontiersin.orgnih.gov. Efflux pumps are protein transporters embedded in the bacterial membrane that actively pump antibiotic molecules out of the cell frontiersin.orgnih.gov. Overexpression of these pumps can lead to sub-inhibitory intracellular antibiotic concentrations, allowing bacteria to survive and grow nih.gov. Reduced outer membrane permeability, often due to modifications or loss of porin channels, can limit the entry of hydrophilic antibiotics like beta-lactams into the periplasmic space where PBPs are located nih.gov. Research on the resistance profile of m-Chloro-amoxicillin in Gram-negative bacteria would need to consider the potential roles of efflux pumps and outer membrane permeability in mediating resistance.
Strategies to Overcome Resistance in the Context of m-Chloro-amoxicillin Research
Given the prevalence of beta-lactam resistance, research into m-Chloro-amoxicillin would likely explore strategies to overcome these mechanisms and extend its potential utility. Two primary approaches involve co-administration with beta-lactamase inhibitors and the exploration of dual-target inhibition.
Co-administration with Beta-Lactamase Inhibitors
A widely used strategy to combat beta-lactamase-mediated resistance is the co-administration of a beta-lactam antibiotic with a beta-lactamase inhibitor. These inhibitors can protect the beta-lactam antibiotic from hydrolysis by irreversibly or reversibly binding to beta-lactamase enzymes wikipedia.orgmims.commims.com. Clinically successful examples include the combinations of amoxicillin with clavulanic acid, piperacillin (B28561) with tazobactam (B1681243), ceftazidime (B193861) with avibactam, meropenem (B701) with vaborbactam, and imipenem (B608078) with relebactam (B560040) wikipedia.orgoup.comwikipedia.orgwikipedia.orgnih.gov. Clavulanic acid, sulbactam, and tazobactam are traditional suicide inhibitors, while avibactam, vaborbactam, and relebactam are newer non-beta-lactam inhibitors with broader spectra against certain beta-lactamases, including some carbapenemases wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgnih.govnih.govwikipedia.org. Research involving m-Chloro-amoxicillin could investigate its potential synergy with existing or novel beta-lactamase inhibitors to restore or enhance its activity against resistant bacterial strains that produce beta-lactamases. This would involve in vitro studies to determine the effectiveness of such combinations in reducing minimum inhibitory concentrations (MICs) against a panel of beta-lactamase-producing isolates.
Exploration of Dual-Target Inhibition Approaches
Beyond protecting the beta-lactam ring from hydrolysis, research into overcoming resistance could explore dual-target inhibition approaches in the context of m-Chloro-amoxicillin. This strategy involves targeting bacterial essential processes simultaneously to enhance antibacterial activity and potentially circumvent resistance development. While the primary target of m-Chloro-amoxicillin is expected to be PBPs, exploring combinations with agents that target other essential pathways could be a valuable research direction. This could include inhibitors of efflux pumps, agents that disrupt bacterial membranes, or compounds that interfere with other aspects of cell wall synthesis or bacterial metabolism. Such research would aim to identify synergistic combinations that could lower the effective concentration of m-Chloro-amoxicillin needed to inhibit bacterial growth, particularly in strains exhibiting reduced susceptibility through multiple mechanisms.
Understanding Resistance Evolution in Response to Compound Exposure
Research specifically detailing the in vitro resistance evolution of bacteria directly in response to exposure to m-Chloro-amoxicillin is limited in the currently available literature. However, as a derivative of amoxicillin and belonging to the beta-lactam class of antibiotics, the mechanisms by which bacteria may develop resistance to m-Chloro-amoxicillin are expected to be similar to those observed for amoxicillin and other beta-lactams.
Resistance to beta-lactam antibiotics, including amoxicillin, is a well-documented phenomenon driven by several key mechanisms in bacterial populations nih.govuni-goettingen.denih.govnih.gov. These mechanisms can arise through spontaneous mutations in bacterial chromosomes or the acquisition of foreign genetic material via horizontal gene transfer reddit.comuni-goettingen.de.
One of the primary mechanisms of resistance involves the enzymatic inactivation of the antibiotic. Bacteria can produce beta-lactamase enzymes that hydrolyze the beta-lactam ring, rendering the antibiotic ineffective nih.govuni-goettingen.denih.gov. The evolution and spread of extended-spectrum beta-lactamases (ESBLs) are a significant concern, conferring resistance to a wide range of beta-lactam drugs nih.gov.
Another crucial mechanism is the alteration of penicillin-binding proteins (PBPs), which are the bacterial targets of beta-lactam antibiotics. Modifications to PBPs can decrease their affinity for the antibiotic, allowing cell wall synthesis to continue even in the presence of the drug uni-goettingen.denih.gov. For instance, studies on amoxicillin resistance in Helicobacter pylori have shown decreased affinity of PBP 1 for amoxicillin in resistant strains selected through in vitro exposure to increasing concentrations of the antibiotic. The acquisition of genes encoding alternative PBPs, such as mecA and mecC in Staphylococcus aureus, is also a significant resistance mechanism nih.gov.
Reduced permeability of the bacterial cell membrane or increased activity of efflux pumps can also contribute to resistance by limiting the intracellular concentration of the antibiotic uni-goettingen.denih.govnih.gov. Efflux pumps actively transport the antibiotic out of the bacterial cell nih.gov.
In vitro studies on amoxicillin resistance evolution have demonstrated that the emergence and level of resistance can be dependent on the antibiotic concentration and the duration of exposure. Exposure to sub-inhibitory concentrations or insufficient treatment duration can select for resistant subpopulations. Laboratory evolution experiments with other bacteria and antibiotics have provided insights into the genetic pathways and trade-offs associated with resistance development, including instances of collateral sensitivity where resistance to one drug leads to increased sensitivity to another uni-goettingen.de. The context of bacterial communities can also influence the rate and mechanisms of resistance evolution uni-goettingen.de.
While these studies provide a strong theoretical basis for understanding how resistance to m-Chloro-amoxicillin would likely evolve, specific research findings and detailed data tables directly pertaining to the selection and mechanisms of resistance development specifically in response to m-Chloro-amoxicillin exposure were not identified in the conducted literature search. Therefore, detailed research findings and data tables focusing solely on m-Chloro-amoxicillin resistance evolution cannot be presented at this time based on the available search results.
Advanced Analytical Method Development and Characterization of M Chloro Amoxicillin
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are central to the analysis of m-Chloro-amoxicillin, enabling its separation from impurities and its precise quantification in various matrices. The choice of technique is often dictated by the specific analytical need, whether it be routine quality control or high-throughput screening.
High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for the analysis of β-lactam antibiotics, including m-Chloro-amoxicillin. unesp.br A typical reversed-phase HPLC method is developed to ensure optimal separation from potential starting materials, degradation products, and other related impurities.
Method development involves the systematic optimization of several parameters to achieve the desired chromatographic performance, characterized by good peak shape, resolution, and a reasonable analysis time. A representative HPLC method for m-Chloro-amoxicillin is detailed below.
Table 1: Example HPLC Method Parameters for m-Chloro-amoxicillin Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient elution depending on sample complexity |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV-Vis Detector at 230 nm |
Validation of the developed HPLC method is performed according to established guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of m-Chloro-amoxicillin in blank and placebo samples.
Linearity: The method demonstrates linearity over a concentration range, typically established by analyzing a series of standards. A correlation coefficient (r²) of ≥ 0.999 is generally required.
Accuracy: Determined by recovery studies, accuracy reflects the closeness of the measured value to the true value.
Precision: Assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels, expressed as the relative standard deviation (RSD) of a series of measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, operating at higher pressures than conventional HPLC. This technology offers significant improvements in analytical performance for m-Chloro-amoxicillin analysis. unesp.br The primary advantages include markedly increased resolution, improved sensitivity, and substantially reduced analysis times. The smaller particle size leads to higher separation efficiency, allowing for better separation of closely eluting impurities. The faster analysis times increase sample throughput, which is highly beneficial in research and quality control environments.
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For m-Chloro-amoxicillin, CE offers a powerful alternative to HPLC, particularly for purity and impurity profiling. unesp.br Its high separation efficiency, low consumption of reagents and sample, and different separation mechanism make it a complementary technique. CE can be particularly advantageous for separating chiral compounds or charged species that are difficult to resolve by HPLC.
Spectroscopic Approaches for Structural Confirmation and Purity Assessment
Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of m-Chloro-amoxicillin and for assessing its purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the molecular structure of organic compounds. researchgate.net
¹H NMR: Provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of m-Chloro-amoxicillin is expected to show characteristic signals for the β-lactam core, the dimethyl groups on the thiazolidine (B150603) ring, and the substituted aromatic ring. The substitution pattern on the phenyl ring (protons adjacent to chloro and hydroxyl groups) will have a distinct splitting pattern.
¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environments. The spectrum would confirm the presence of key carbon signals, including those from the carbonyl groups (β-lactam, amide, carboxylic acid), the aromatic ring (with the C-Cl and C-OH carbons showing characteristic shifts), and the aliphatic carbons of the bicyclic core.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons (¹H-¹H COSY) and between protons and their directly attached carbons (¹H-¹³C HSQC). These experiments provide unambiguous assignment of all ¹H and ¹³C signals, confirming the complete molecular structure of m-Chloro-amoxicillin.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Features of m-Chloro-amoxicillin
| Structural Feature | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic CH (phenyl ring) | 6.8 - 7.5 | 115 - 155 |
| β-lactam CH | 5.4 - 5.6 | 65 - 70 |
| Thiazolidine CH | 4.2 - 4.5 | 58 - 65 |
| Amide NH | 8.0 - 9.0 | - |
| Carboxylic Acid OH | 10.0 - 12.0 | - |
| C=O (β-lactam) | - | 175 - 178 |
| C=O (Amide) | - | 170 - 174 |
| C=O (Carboxylic Acid) | - | 170 - 174 |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.net The analysis of the vibrational modes provides a molecular fingerprint, confirming the presence of the key structural components of m-Chloro-amoxicillin.
IR Spectroscopy: Particularly sensitive to polar functional groups. The spectrum of m-Chloro-amoxicillin would prominently feature a strong absorption band for the β-lactam carbonyl group, which is characteristic of penicillins. Other key absorptions include those for the O-H (hydroxyl and carboxylic acid), N-H (amide), and other C=O (amide and carboxylic acid) stretching vibrations.
Raman Spectroscopy: Often provides better signals for non-polar functional groups and symmetric vibrations. It is useful for identifying the C-S bonds within the thiazolidine ring and the vibrations of the aromatic ring.
Table 3: Characteristic Vibrational Frequencies for m-Chloro-amoxicillin
| Functional Group | Technique | Characteristic Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch (phenol, carboxylic acid) | IR, Raman | 3500 - 2500 (broad) |
| N-H Stretch (amide) | IR, Raman | 3400 - 3200 |
| C=O Stretch (β-lactam) | IR | 1760 - 1780 (strong) |
| C=O Stretch (amide I) | IR | 1650 - 1680 |
| C=O Stretch (carboxylic acid) | IR | 1700 - 1730 |
| C-Cl Stretch (aromatic) | IR, Raman | 1100 - 1000 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a pivotal technique for the structural elucidation of compounds like m-Chloro-amoxicillin. In positive ion mode electrospray ionization (ESI+), the protonated molecular ion [M+H]⁺ would be expected. For amoxicillin (B794), this ion is observed at a mass-to-charge ratio (m/z) of 366.1118. lcms.cz Given the addition of a chlorine atom in the meta position of the phenyl ring, the expected m/z for the [M+H]⁺ ion of m-Chloro-amoxicillin would be approximately 400.0728, considering the isotopic abundance of chlorine.
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural insights. For amoxicillin, a common fragmentation pathway involves the loss of ammonia (B1221849) (NH₃), resulting in a fragment ion at m/z 349. lcms.czwseas.com Another significant fragmentation involves the cleavage of the β-lactam ring. The fragmentation pattern of m-Chloro-amoxicillin would be expected to show similar core cleavages, with mass shifts corresponding to the presence of the chlorine atom on the phenylacetyl side chain. High-resolution mass spectrometry would be essential for confirming the elemental composition of the fragment ions. lcms.cz
Table 1: Predicted Mass Spectrometry Data for m-Chloro-amoxicillin
| Analyte | Predicted [M+H]⁺ (m/z) | Key Predicted Fragment Ions (m/z) | Fragmentation Pathway |
| m-Chloro-amoxicillin | ~400.07 | ~383.04 | Loss of NH₃ |
| ~195.02 | Cleavage of the β-lactam ring |
UV-Visible Spectrophotometry for Concentration Determination and Reaction Monitoring
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of aromatic compounds. Amoxicillin exhibits characteristic UV absorption maxima. In aqueous solutions, it typically shows two absorption bands, one around 228 nm and a more distinct one at approximately 272 nm, the latter being commonly used for quantification. scielo.br The absorption spectrum of m-Chloro-amoxicillin is expected to be similar, although the substitution of a chlorine atom on the phenyl ring may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax) and a change in the molar absorptivity. scielo.br
This technique is valuable for monitoring reaction kinetics and determining compound concentration via calibration curves based on Beer-Lambert law. For mixtures, derivative spectrophotometry can be employed to resolve overlapping spectra of different components. nih.gov
Table 2: UV-Visible Spectrophotometry Characteristics of Amoxicillin
| Compound | Solvent/Medium | λmax (nm) | Application |
| Amoxicillin | Water | ~272 | Quantification |
| Amoxicillin | Dimethyl sulfoxide-acetonitrile (50% v/v) | ~270 | Quantification |
Note: The λmax for m-Chloro-amoxicillin would need to be determined experimentally.
Physico-Chemical Stability and Degradation Pathway Studies
Forced Degradation Studies under Various Environmental Stress Conditions (e.g., pH, Temperature, Light)
Forced degradation studies are crucial for understanding the stability of a drug substance. For amoxicillin, studies have been conducted under various stress conditions as per ICH guidelines, including acidic and alkaline hydrolysis, oxidation, and exposure to heat and light. researchgate.netscielo.br Amoxicillin is known to be susceptible to degradation in both acidic and alkaline conditions, with alkaline hydrolysis leading to significant degradation. scielo.brresearcher.life Thermal degradation, especially in the presence of moisture, can also lead to the amorphization of the crystalline structure. researcher.life Photodegradation of amoxicillin itself is generally not significant, though some of its degradation products may be light-sensitive. researcher.liferesearchgate.net Similar studies would be necessary for m-Chloro-amoxicillin to establish its intrinsic stability profile.
Table 3: Summary of Forced Degradation Conditions for Amoxicillin
| Stress Condition | Reagent/Parameter | Observation for Amoxicillin |
| Acid Hydrolysis | 0.375 M HCl | Degradation observed |
| Alkaline Hydrolysis | 0.015 M NaOH | Significant (~50%) degradation |
| Oxidation | 1.5% H₂O₂ | Degradation observed |
| Thermal (Dry Heat) | 105 °C | Amorphization and chemical degradation |
| Photodegradation | 1.2 million lux hours | Not significantly degraded |
Identification and Characterization of Degradation Products and Byproducts
The primary degradation pathway for amoxicillin involves the hydrolysis of the β-lactam ring, leading to the formation of amoxicilloic acid. researchgate.net Another common degradation product is the amoxicillin diketopiperazine. researchgate.net The identification of these products is typically achieved by hyphenated techniques like LC-MS, which can separate the degradation products from the parent compound and provide mass information for their identification. researchgate.netzenodo.org For m-Chloro-amoxicillin, analogous degradation products, such as the corresponding chloro-amoxicilloic acid and diketopiperazine derivatives, would be expected.
Kinetic Studies of Compound Decomposition
Kinetic studies are performed to determine the rate of degradation of a compound under specific conditions, which helps in predicting its shelf-life. These studies typically follow the disappearance of the parent compound over time using a stability-indicating method, such as HPLC. The degradation of amoxicillin often follows first-order kinetics. The rate constants for the degradation of m-Chloro-amoxicillin under various pH, temperature, and light conditions would need to be experimentally determined to understand its stability and predict its shelf-life.
Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS)
Hyphenated techniques are powerful tools for the analysis of pharmaceutical compounds and their impurities.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most common and powerful technique for the analysis of amoxicillin and its derivatives. Reversed-phase HPLC is used to separate the compound of interest from related substances and degradation products. nih.gov The separated components are then detected by a mass spectrometer, which provides molecular weight and structural information. wseas.comnih.gov LC-MS/MS is particularly useful for the sensitive and selective quantification of the analyte in complex matrices. wseas.com This technique would be directly applicable to the analysis of m-Chloro-amoxicillin.
GC-MS (Gas Chromatography-Mass Spectrometry): Due to the low volatility and thermal instability of β-lactam antibiotics like amoxicillin, GC-MS is generally not a suitable technique without derivatization. The high temperatures required for GC analysis would likely cause the degradation of the molecule.
Emerging Research Directions and Future Perspectives on M Chloro Amoxicillin Analogs
Novel Synthetic Strategies for Diversifying m-Chloro-amoxicillin Scaffolds
The synthesis of penicillin derivatives typically involves the condensation of 6-aminopenicillanic acid (6-APA) with appropriate side-chain precursors, such as substituted phenylglycine or phenylglycyl derivatives ontosight.aiplos.org. For m-Chloro-amoxicillin analogs, diversifying the scaffold could involve modifications to the core beta-lactam structure, the thiazolidine (B150603) ring, or the m-chloro-4-hydroxyphenyl side chain.
Novel synthetic strategies are increasingly focusing on more efficient and selective methods. Enzymatic synthesis using penicillin G acylase (PGA) is a promising "green" alternative to traditional chemical routes for producing beta-lactam antibiotics like amoxicillin (B794) rsc.orgrsc.orgresearchgate.netnih.govresearchgate.netscispace.com. This biocatalytic approach often operates under milder conditions (aqueous media, neutral pH, moderate temperature), reducing the need for harsh chemicals and protecting groups required in chemical synthesis scispace.com. Applying enzymatic methods to the synthesis of m-Chloro-amoxicillin analogs could involve engineered enzymes with improved specificity for the modified side chain or the 6-APA nucleus, enabling the regioselective and stereoselective formation of new analogs. nih.govresearchgate.net
Beyond enzymatic methods, exploring diverse chemical coupling reactions and functional group transformations on the m-chloro-4-hydroxyphenyl moiety or the 6-APA core could yield novel structures. Palladium-catalyzed cross-coupling reactions, click chemistry, and flow chemistry techniques offer potential for rapid and efficient synthesis of diverse analog libraries mdpi.com. Research into new catalysts and reaction conditions that minimize by-products and improve yields is crucial for practical synthesis. rsc.org
Furthermore, the synthesis of prodrugs, where the carboxylic acid group of the beta-lactam is modified, is another avenue for improving properties like bioavailability and stability researchgate.netmdpi.com. While m-Chloro-amoxicillin itself has a carboxylic acid, exploring prodrug strategies for its analogs could be beneficial.
Advanced Computational Drug Design for Optimizing Bioactivity and Selectivity
Computational approaches play a vital role in modern drug discovery, allowing for the prediction of molecular properties, binding affinities, and potential interactions with biological targets and off-targets mdpi.comresearchgate.net. For m-Chloro-amoxicillin analogs, advanced computational drug design can be used to optimize bioactivity against bacterial PBPs and enhance selectivity, while potentially reducing susceptibility to beta-lactamase hydrolysis.
Techniques such as molecular docking and molecular dynamics simulations can predict how m-Chloro-amoxicillin analogs bind to various bacterial PBPs, providing insights into their potential spectrum of activity. physchemres.orgfrontiersin.org By analyzing the binding modes and interaction energies, researchers can design analogs with improved affinity for essential PBP targets in problematic bacterial pathogens. physchemres.org
High-throughput virtual screening (HTVS) allows for the rapid computational evaluation of large libraries of potential m-Chloro-amoxicillin analogs, filtering candidates based on predicted binding to PBPs or lack of binding to known beta-lactamases researchgate.netphyschemres.org. This can significantly narrow down the number of compounds that need to be synthesized and experimentally tested. physchemres.org
Furthermore, computational studies can investigate the structural features that confer resistance to beta-lactamases, enzymes produced by bacteria that hydrolyze the beta-lactam ring and inactivate the antibiotic researchgate.netfrontiersin.orgmdpi.com. By understanding these interactions computationally, analogs can be designed with modifications that sterically hinder or chemically resist beta-lactamase activity. frontiersin.org Quantum chemical calculations can also provide detailed insights into the electronic structure and reactivity of m-Chloro-amoxicillin analogs, aiding in the rational design of more stable and potent compounds researchgate.net.
Development of Next-Generation Analytical Platforms for High-Throughput Screening
The efficient evaluation of newly synthesized m-Chloro-amoxicillin analogs requires advanced analytical platforms capable of high-throughput screening (HTS) for antibacterial activity and other relevant properties. Traditional screening methods can be time-consuming and resource-intensive.
Next-generation HTS platforms offer increased speed, miniaturization, and automation nih.govnih.govazolifesciences.com. Microfluidic systems, for example, enable the screening of compounds in nanoliter droplets, significantly reducing reagent consumption and increasing throughput rsc.orgrsc.orgrsc.org. These platforms can be used to assess the minimum inhibitory concentration (MIC) of m-Chloro-amoxicillin analogs against a wide range of bacterial strains, including resistant isolates. rsc.org
Integrating HTS with techniques like mass spectrometry (MS) allows for the rapid identification and characterization of active compounds from complex libraries nih.govnih.gov. Phenotypic screening, which assesses the ability of compounds to inhibit bacterial growth or survival, remains a crucial approach in antibiotic discovery nih.gov. HTS platforms can automate phenotypic assays, enabling the screening of thousands of analogs against various bacterial panels. nih.govresearchgate.net
Furthermore, platforms for screening antibiotic combinations in a high-throughput manner are being developed rsc.orgrsc.org. This is relevant for m-Chloro-amoxicillin analogs as they might be used in combination therapies to enhance efficacy or overcome resistance. rsc.orgresearchgate.net The development of HTS methods specifically tailored to detect inhibition of bacterial cell wall synthesis or binding to PBPs could also accelerate the identification of potent m-Chloro-amoxicillin analogs.
Systems Biology Approaches to Understand Compound-Bacterial Interactions
Understanding the complex interactions between antibiotics and bacterial cells at a system level is crucial for predicting efficacy, identifying resistance mechanisms, and designing improved therapies nih.govnih.govfrontiersin.orghealthcare-in-europe.com. Systems biology approaches, which integrate data from various 'omics' technologies and computational modeling, can provide a holistic view of how m-Chloro-amoxicillin analogs affect bacterial physiology. nih.govnih.govfrontiersin.org
By applying transcriptomics, proteomics, and metabolomics, researchers can investigate the changes in gene expression, protein production, and metabolic pathways in bacteria exposed to m-Chloro-amoxicillin analogs nih.govnih.gov. This can reveal the cellular targets of the analogs, even if they differ subtly from those of amoxicillin, and identify compensatory mechanisms employed by bacteria to survive or develop resistance. nih.govnih.gov
Genome-scale metabolic models (GEMs) can be integrated with experimental data to simulate bacterial responses to antibiotic treatment and predict the impact of m-Chloro-amoxicillin analogs on bacterial growth and metabolism nih.govnih.gov. This can help identify essential genes or pathways that are particularly vulnerable to inhibition by the analogs. nih.govnih.gov
Systems biology can also shed light on the development of resistance to m-Chloro-amoxicillin analogs. By studying resistant bacterial strains using these integrated approaches, researchers can identify the genetic mutations or regulatory changes that confer resistance, such as the production of beta-lactamases or alterations in PBP structure or expression nih.govnih.govfrontiersin.org. This knowledge can then inform the design of next-generation analogs less susceptible to these resistance mechanisms. frontiersin.org
Integration of Green Chemistry Principles in the Research and Development Lifecycle
The pharmaceutical industry is increasingly recognizing the importance of integrating green chemistry principles throughout the research and development lifecycle to minimize environmental impact rsc.orgresearchgate.netnih.govumich.edu. For m-Chloro-amoxicillin analogs, this means designing synthetic routes that are more environmentally friendly, using safer solvents and reagents, reducing waste generation, and considering the biodegradability of the final compounds. scispace.comnih.gov
As mentioned earlier, enzymatic synthesis is a prime example of a green chemistry approach that can be applied to the production of beta-lactam antibiotics and their analogs rsc.orgrsc.orgresearchgate.netscispace.com. Using enzymes as biocatalysts often eliminates the need for toxic metal catalysts and harsh reaction conditions. rsc.orgrsc.org
Other green chemistry principles relevant to m-Chloro-amoxicillin analog research include:
Atom Economy: Designing synthetic routes that incorporate most of the atoms of the starting materials into the final product, minimizing waste. nih.gov
Use of Safer Solvents: Replacing volatile organic solvents with more environmentally friendly alternatives like water, ionic liquids, or supercritical fluids. nih.govscispace.comnih.gov
Design for Degradation: Considering the environmental fate of the antibiotic and designing compounds that can break down into innocuous products after their therapeutic function is complete. nih.gov
Real-Time Analysis for Pollution Prevention: Implementing analytical techniques that monitor reactions in real-time, allowing for adjustments to optimize yield and minimize the formation of by-products.
Integrating these principles from the early stages of research can lead to the development of m-Chloro-amoxicillin analogs that are not only effective therapeutic agents but also have a reduced environmental footprint. nih.gov
Q & A
Q. What are the standard analytical methods for quantifying m-Chloro-amoxicillin in vitro, and how should they be validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are widely used for quantification due to their precision in separating and detecting β-lactam antibiotics. Key parameters include column selection (e.g., C18 reverse-phase), mobile phase composition (e.g., phosphate buffer:acetonitrile gradients), and UV detection at 230–254 nm . Validation should follow ICH guidelines, including linearity (R² > 0.998), accuracy (recovery 98–102%), and precision (RSD < 2%). Microbiological assays using Micrococcus luteus or agar diffusion can complement chromatographic methods for bioactivity assessment .
Q. What critical parameters must be controlled during the synthesis of m-Chloro-amoxicillin to ensure purity?
- Methodological Answer : Synthesis requires strict control of reaction temperature (20–25°C), pH (6.5–7.5), and stoichiometric ratios during chlorination to avoid over-substitution. Post-synthesis purification via recrystallization (using ethanol/water mixtures) and characterization by NMR (¹H/¹³C) and mass spectrometry is essential. Ensure residual solvent levels (e.g., DMSO) comply with ICH Q3C limits. For reproducibility, document all steps, including reagent sources and batch numbers .
Q. How should researchers design stability studies for m-Chloro-amoxicillin under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing protocols: expose the compound to buffers at pH 1.2 (gastric), 6.8 (intestinal), and 7.4 (physiological) at 40°C/75% RH. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Identify degradation products using LC-MS/MS and compare with known amoxicillin degradation pathways (e.g., hydrolysis of the β-lactam ring). Include control samples with stabilizers (e.g., ascorbic acid) to assess protective effects .
Advanced Research Questions
Q. How can discrepancies in reported bioactivity data for m-Chloro-amoxicillin across studies be systematically resolved?
- Methodological Answer : Conduct a meta-analysis to identify variables influencing bioactivity, such as bacterial strain variability (ATCC vs. clinical isolates), inoculum size, or incubation conditions. Replicate conflicting studies with standardized CLSI/MICE protocols. Use isogenic bacterial strains to isolate resistance mechanisms (e.g., β-lactamase expression). Cross-validate findings using orthogonal methods (e.g., time-kill assays vs. MIC determinations) .
Q. What advanced computational approaches are suitable for predicting the stability and reactivity of m-Chloro-amoxicillin derivatives?
- Methodological Answer : Density functional theory (DFT) calculations can model electron density changes at the chlorinated phenyl group to predict hydrolysis susceptibility. Molecular dynamics simulations (e.g., GROMACS) assess interactions with bacterial penicillin-binding proteins (PBPs). Validate predictions with experimental kinetics (e.g., Arrhenius plots for degradation rates) and spectroscopic data (FTIR for bond vibrations) .
Q. How should researchers address ethical and reproducibility challenges when sharing m-Chloro-amoxicillin data?
- Methodological Answer : Adhere to FAIR principles: publish raw spectral data (NMR, MS) in repositories like Zenodo or Figshare, and provide detailed experimental protocols via protocols.io . Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design. Disclose conflicts of interest and funding sources, and ensure animal/human studies comply with institutional ethics approvals .
Data Presentation and Publication Guidelines
Q. What are the best practices for presenting spectral data and structural analysis of m-Chloro-amoxicillin in publications?
- Methodological Answer : Include high-resolution NMR spectra (with solvent peaks annotated) and mass spectra with isotopic patterns. For crystallography data, deposit CIF files in the Cambridge Structural Database. Use tables to summarize key spectral peaks (e.g., ¹H NMR: δ 4.3 ppm for β-lactam protons) and compare with literature values. Avoid overcrowding figures; prioritize clarity with 2–3 structures per graphic .
Q. How can researchers ensure their methodology sections meet journal requirements for reproducibility?
- Methodological Answer : Follow the "Experimental" guidelines from journals like Medicinal Chemistry Research: detail instrument models (e.g., Agilent 1260 HPLC), column dimensions, and software versions. For novel compounds, report melting points, optical rotation, and elemental analysis. Reference established methods (e.g., CLSI for antimicrobial assays) and cite original sources for modified protocols .
Literature Review and Contradiction Analysis
Q. What strategies are effective for conducting systematic reviews on m-Chloro-amoxicillin's mechanism of action?
- Methodological Answer : Use databases (PubMed, SciFinder) with search terms like "m-Chloro-amoxicillin" + "PBPs," "β-lactamase inhibition," or "synergistic combinations." Apply PICO framework to structure questions (Population: bacterial strains; Intervention: derivative concentration; Comparison: amoxicillin; Outcome: MIC reduction). Screen studies using PRISMA flowcharts and assess bias via ROB-2 tool .
Q. How can qualitative research methods address contradictions in m-Chloro-amoxicillin's pharmacokinetic data?
- Methodological Answer :
Perform iterative data triangulation: compare in vitro permeability (Caco-2 assays), in vivo PK profiles (rodent studies), and physiologically based pharmacokinetic (PBPK) models. Interview experts to identify overlooked variables (e.g., protein binding differences). Use mixed-methods approaches to reconcile quantitative PK parameters with qualitative clinical observations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
